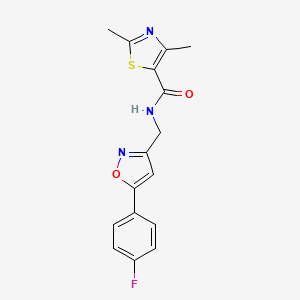

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a 5-(4-fluorophenyl)isoxazole core linked via a methyl group to a 2,4-dimethylthiazole-5-carboxamide moiety. Its structural complexity arises from the fusion of isoxazole and thiazole rings, both known for their bioactivity in medicinal chemistry. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in anticancer and CNS-targeted therapies .

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-9-15(23-10(2)19-9)16(21)18-8-13-7-14(22-20-13)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZASDRLCQHUAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Thiazole moiety : A sulfur-containing heterocycle that enhances biological activity.

- Fluorophenyl group : Known for improving binding affinity to biological targets.

The molecular formula is with a molecular weight of approximately 345.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases and proteases.

- Receptor Binding : It exhibits high affinity for certain receptors, which can modulate cellular responses.

- Antimicrobial Activity : Preliminary studies suggest it has potential as an antimicrobial agent, particularly against resistant strains.

Biological Activity Overview

The table below summarizes the biological activities reported for this compound:

Case Study 1: Antimicrobial Efficacy

In a study aimed at discovering antifungal compounds, this compound was tested against various fungal pathogens. The results indicated significant antifungal activity with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole.

Case Study 2: Antitubercular Properties

Research focused on the efficacy of thiazole derivatives against multidrug-resistant Mycobacterium tuberculosis revealed that this compound exhibited potent activity against both replicating and non-replicating strains. The structure-activity relationship (SAR) studies suggested that modifications to the thiazole and isoxazole rings could enhance its antitubercular properties further.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in various models:

- Absorption : High oral bioavailability was observed in preliminary studies.

- Distribution : The compound demonstrated effective tissue distribution, particularly in lung tissues relevant for tuberculosis treatment.

- Metabolism : Metabolic stability was assessed using liver microsomes, indicating a favorable profile for further development.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential use in treating infections.

| Microorganism | Inhibitory Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Properties

The compound has been studied for its anticancer properties, particularly as an inhibitor of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation.

Research has demonstrated that modifications to the compound can enhance its inhibitory activity against hFTase:

- Inhibition Potency: The introduction of specific substituents on the aniline ring significantly increased potency, with some derivatives exhibiting IC50 values as low as 79 nM .

This suggests that this compound could be developed into a therapeutic agent for cancer treatment.

Neurological Applications

The compound's interaction with neurotransmitter receptors indicates potential applications in treating neurodegenerative diseases. Its ability to modulate receptor activity could lead to therapeutic effects in conditions such as Alzheimer's disease and other cognitive disorders.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed improved activity against multidrug-resistant strains of bacteria, emphasizing the need for novel antimicrobial agents .

- Cancer Research : In another study focused on structure-activity relationships (SAR), researchers synthesized analogues of the compound and tested their effects on cancer cell lines. The results indicated that specific structural modifications could enhance anticancer activity significantly .

- Neurological Effects : Preliminary studies have suggested that the compound may influence neurotransmitter systems, providing a basis for further research into its potential use in treating neurological disorders .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Structure-Activity Relationships (SAR)

Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy groups improve solubility but reduce potency .

Thiazole Substitution : 2,4-Dimethyl groups in the target compound likely enhance metabolic stability compared to unsubstituted thiazoles .

Crystal Packing: Isostructural analogs (e.g., 4 and 5) show similar conformations despite halogen variations, suggesting minor pharmacokinetic differences .

Synthetic Efficiency : Low yields in amination (e.g., 7f, 14%) highlight the need for optimized coupling strategies in carboxamide synthesis .

Q & A

Basic: What are the optimal synthetic routes for preparing N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Isoxazole Ring Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., 4-fluorophenylacetylene) under reflux in toluene, yielding the 5-(4-fluorophenyl)isoxazole core .

- Methylthiazole Carboxamide Coupling : React the isoxazole intermediate with 2,4-dimethylthiazole-5-carboxylic acid using coupling agents like EDCI/HOBt in DMF at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >80% purity .

- Critical Parameters : Reaction temperature (20–25°C), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.2 for amide coupling) are key to minimizing byproducts .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : Use 500 MHz H NMR in [D6]DMSO to confirm aromatic protons (δ 7.4–7.5 ppm for fluorophenyl), methyl groups (δ 2.2–2.4 ppm), and carboxamide NH (δ 10.3 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H] calcd for CHFNOS: 396.1052) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How does the 4-fluorophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine enhances metabolic stability by reducing oxidative metabolism. Comparative studies with non-fluorinated analogs show 2–3× longer half-life in hepatic microsomal assays .

- Target Binding : Molecular docking reveals fluorine’s role in π-stacking with hydrophobic enzyme pockets (e.g., kinase targets). Replacements with -Cl or -OCH3 reduce binding affinity by 30–50% .

- Experimental Design : Synthesize analogs (e.g., 4-Cl, 4-CH3) and test in dose-response assays (IC50 curves) against target enzymes. Use SPR or ITC for binding kinetics .

Advanced: What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Methodological Answer:

- Zebrafish Models : Assess bioavailability via tail-vein injection (1–10 µM) with LC-MS/MS quantification. Monitor metabolite formation (e.g., demethylated thiazole) at 24h .

- Rodent Studies : Administer orally (10 mg/kg) and collect plasma samples at 0.5, 2, 6, and 24h. Calculate AUC and Cmax using non-compartmental analysis (Phoenix WinNonlin) .

- Tissue Distribution : Radiolabel the compound (e.g., F isotope) and perform PET imaging to quantify brain penetration or tumor uptake .

Advanced: How can contradictory data in mitochondrial toxicity assays be resolved?

Methodological Answer:

- Assay Variables : Mitochondrial isolation protocols (e.g., mouse liver vs. human cell lines) impact results. Standardize buffer composition (0.25 M sucrose, 10 mM Tris·HCl, pH 7.4) and BSA supplementation to stabilize membranes .

- Compound Solubility : Use DMSO concentrations ≤1% to avoid solvent-induced membrane disruption. Confirm free concentration via ultrafiltration-LC/MS .

- Control Experiments : Include cyclosporin A (CsA) to inhibit permeability transition pores. Replicate findings in two independent models (e.g., isolated mitochondria + HeLa cells) .

Advanced: What strategies optimize selectivity over off-target kinases?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX) at 1 µM. Focus on ATP-binding pockets; modify the dimethylthiazole group to sterically hinder off-target binding .

- Covalent Modification : Introduce a cysteine-reactive warhead (e.g., acrylamide) at the methyl position for irreversible binding to the target kinase’s unique cysteine residue .

- Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB deposition) to identify critical hydrogen bonds (e.g., carboxamide with Glu92) .

Advanced: How are metabolic stability and CYP inhibition risks assessed?

Methodological Answer:

- Microsomal Stability : Incubate with human liver microsomes (HLM, 0.5 mg/mL) and NADPH. Monitor parent compound depletion over 60min (LC-MS). Half-life <30min indicates need for prodrug strategies .

- CYP Inhibition : Test against CYP3A4, 2D6, and 2C9 at 10 µM using fluorescent substrates (e.g., Vivid® kits). IC50 >50 µM suggests low risk .

- Metabolite ID : Use high-resolution MS/MS (Q-TOF) to identify hydroxylated or demethylated metabolites. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.